N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a cyclopropyl substituent at position 5 and linked via a butanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N6O2S/c23-13(17-16-20-19-14(25-16)10-7-8-10)6-3-9-22-15(24)11-4-1-2-5-12(11)18-21-22/h1-2,4-5,10H,3,6-9H2,(H,17,20,23) |
InChI Key |
KRKMFJOXFVVLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzotriazinone moiety and the butanamide chain. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiadiazolylidene Derivatives
Key Observations :
- The target compound’s cyclopropyl group introduces steric constraints and electron-rich character compared to phenyl or methyl substituents in analogs .
- The butanamide linker provides flexibility, contrasting with rigid benzamide or sulfonamide linkers in other derivatives.
- The benzotriazinone terminal group is unique, differing from pyridine, phenyl, or hydrazineyl moieties in analogs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Higher melting points (e.g., 290°C for 8a) correlate with increased rigidity from pyridinyl/acetyl substituents .
- IR spectra confirm carbonyl functionalities (1605–1679 cm⁻¹), consistent with amide/ketone groups in analogs .
Pharmacological and Reactivity Insights
Key Observations :
- The target’s benzotriazinone group may enhance binding to biological targets (e.g., kinases or proteases) via hydrogen bonding or π-π stacking.
Biological Activity
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The compound features a thiadiazole ring and a benzotriazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O₂S₂ |
| Molecular Weight | 347.4 g/mol |
| Structural Features | Thiadiazole & Benzotriazine rings |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Compounds containing thiadiazole and benzotriazine structures are often investigated for their ability to inhibit various biological targets such as enzymes and receptors involved in disease processes .
Anticancer Activity
The compound's structural components indicate potential anticancer properties . Research has shown that derivatives of thiadiazole can induce apoptosis in cancer cells and may act as inhibitors of tubulin polymerization. For instance, studies on similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines .
A study highlighted the effectiveness of related thiadiazole derivatives in breast cancer models, showing IC50 values in the nanomolar range against MCF-7 breast cancer cells . The mechanism of action involves targeting tubulin to disrupt the mitotic process.
Case Studies
- Thiadiazole Derivatives in Cancer Treatment
- Antimicrobial Efficacy
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Thiadiazole Ring
- The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring.
- Benzotriazine Integration
- Subsequent reactions incorporate the benzotriazine moiety through condensation or substitution reactions.
Each step requires careful optimization to ensure high yield and purity of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
